2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Overview
Description
2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with the [1,2,4]-triazolo[1,5-a]pyrimidine scaffold have been studied extensively in medicinal chemistry and are known to have a wide range of pharmacological activities .
Mode of Action
It’s worth noting that similar compounds have shown promising antiviral activity against rna viruses (influenza virus, flaviviruses, and sars-cov-2) by inhibiting rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the replication of rna viruses, suggesting that they may interfere with the viral replication pathway .
Pharmacokinetics
Compounds with the [1,2,4]-triazolo[1,5-a]pyrimidine scaffold have been noted for their favourable pharmacokinetic properties .
Result of Action
Similar compounds have shown activity in the low micromolar range against flaviviruses .
Action Environment
The synthesis of similar compounds has been achieved under green chemistry conditions via multicomponent reaction using lemon juice as an acidic catalyst .
Properties
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-10-8-11(2)21-15(17-10)19-16(20-21)24-9-14(22)18-12-4-6-13(23-3)7-5-12/h4-8H,9H2,1-3H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRJQEGTTRHTAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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